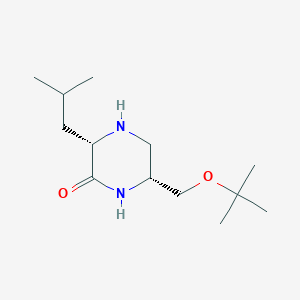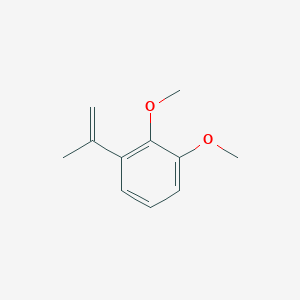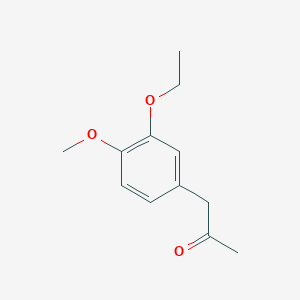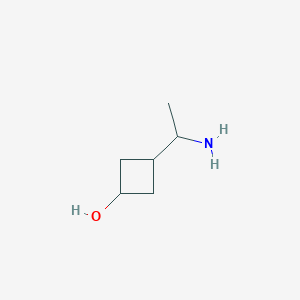
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is a synthetic organic compound belonging to the piperazine family This compound is characterized by its unique structure, which includes a tert-butoxymethyl group and an isobutyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of piperazine derivatives.
Introduction of the tert-Butoxymethyl Group: This step involves the alkylation of the piperazine ring with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxymethyl group.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through a nucleophilic substitution reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethyl or isobutyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isobutyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with modified alkyl groups.
Scientific Research Applications
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3S,6R)-6-(methoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(ethoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(tert-butoxymethyl)-3-methylpiperazin-2-one
Uniqueness
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is unique due to the presence of both the tert-butoxymethyl and isobutyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other piperazine derivatives and contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(3S,6R)-6-[(2-methylpropan-2-yl)oxymethyl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)6-11-12(16)15-10(7-14-11)8-17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)/t10-,11+/m1/s1 |
InChI Key |
NTELQFLENMDUOG-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](CN1)COC(C)(C)C |
Canonical SMILES |
CC(C)CC1C(=O)NC(CN1)COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)





